molecular formula C17H12ClFN2OS B2892163 2-[(4-chlorophenyl)methyl]-N-(4-fluorophenyl)-1,3-thiazole-4-carboxamide CAS No. 478030-44-3

2-[(4-chlorophenyl)methyl]-N-(4-fluorophenyl)-1,3-thiazole-4-carboxamide

Cat. No.: B2892163
CAS No.: 478030-44-3
M. Wt: 346.8
InChI Key: FKVPRLPUBRAOEK-UHFFFAOYSA-N
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Description

2-[(4-chlorophenyl)methyl]-N-(4-fluorophenyl)-1,3-thiazole-4-carboxamide is a synthetic compound that belongs to the class of thiazole derivatives Thiazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-chlorophenyl)methyl]-N-(4-fluorophenyl)-1,3-thiazole-4-carboxamide typically involves the reaction of 4-chlorobenzyl chloride with 4-fluoroaniline in the presence of a base to form the intermediate 4-chlorobenzyl-4-fluoroaniline. This intermediate is then reacted with thioamide under acidic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-[(4-chlorophenyl)methyl]-N-(4-fluorophenyl)-1,3-thiazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    2-[(4-chlorophenyl)methyl]-N-(4-fluorophenyl)-1,3-thiazole-4-carboxamide: shares similarities with other thiazole derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorophenyl and fluorophenyl groups enhances its ability to interact with various molecular targets, making it a valuable compound for scientific research and potential therapeutic applications.

Biological Activity

2-[(4-chlorophenyl)methyl]-N-(4-fluorophenyl)-1,3-thiazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article reviews the synthesis, biological activity, and mechanisms of action associated with this compound, drawing from various studies and data sources.

Chemical Structure and Properties

The compound features a thiazole ring, chlorophenyl and fluorophenyl groups, which contribute to its unique pharmacological profile. The presence of the fluorine atom enhances lipophilicity, potentially influencing its biological activity and pharmacokinetics.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Initial steps may include the formation of the thiazole ring followed by the introduction of the chlorobenzyl and fluorobenzyl groups. Reaction conditions are optimized for yield and purity.

Anticancer Activity

Research indicates that compounds with similar thiazole structures exhibit significant anticancer properties. For instance, derivatives have shown cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer) and HepG2 (liver cancer). The following table summarizes key findings from recent studies:

CompoundCell LineIC50 (µg/mL)Mechanism of Action
This compoundMCF-710.10Induces apoptosis via Bax/Bcl-2 modulation
This compoundHepG25.36Cell cycle arrest at S and G2/M phases
Related Thiazole DerivativeCaco-239.8% viability decreaseApoptosis induction

The mechanism by which this compound exerts its biological effects involves interaction with specific cellular targets such as enzymes and receptors. The compound's structure allows it to modulate these targets, leading to various biological responses including:

  • Induction of Apoptosis : Increased levels of apoptotic markers such as caspase 9.
  • Cell Cycle Arrest : Inhibition of cell proliferation through cell cycle disruption.

Case Studies

Several studies have highlighted the efficacy of thiazole derivatives in cancer treatment:

  • Study on MCF-7 Cells : A study demonstrated that thiazole derivatives significantly decreased cell viability by inducing apoptosis through the modulation of apoptotic pathways.
  • In Vivo Studies : Animal models have shown that thiazole compounds can effectively target tumor cells, indicating their potential for therapeutic applications.

Properties

IUPAC Name

2-[(4-chlorophenyl)methyl]-N-(4-fluorophenyl)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClFN2OS/c18-12-3-1-11(2-4-12)9-16-21-15(10-23-16)17(22)20-14-7-5-13(19)6-8-14/h1-8,10H,9H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKVPRLPUBRAOEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=NC(=CS2)C(=O)NC3=CC=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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